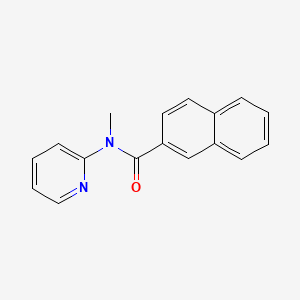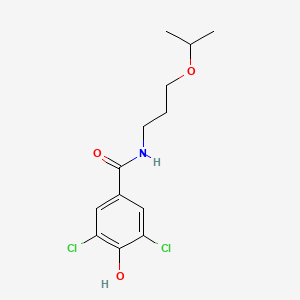![molecular formula C10H19N3O3S B7533464 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole, also known as DSO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSO is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a highly reactive molecule that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including E. coli, P. aeruginosa, and C. albicans. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia. 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high reactivity. This makes it useful in a wide range of applications, including drug development and biochemical research. However, 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is also highly reactive with other molecules, which can make it difficult to work with. In addition, 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole is a relatively new compound that has not been extensively studied in vivo, which limits its potential applications in clinical research.
Future Directions
There are many potential future directions for research on 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. One area of research is the development of new drugs that are based on the structure of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole. Another area of research is the investigation of the mechanism of action of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole and its potential applications in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole in vivo, which will be important for its potential use in clinical research.
Synthesis Methods
The synthesis of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole involves the reaction of diethylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. This reaction results in the formation of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole and water as a byproduct. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The yield of 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole can be improved by using excess diethylamine and by optimizing the reaction conditions.
Scientific Research Applications
4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs. 4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been shown to be effective against certain types of cancer cells, including breast cancer and leukemia.
properties
IUPAC Name |
4-[(diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-5-13(6-2)17(14,15)11-7-10-8(3)12-16-9(10)4/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEZBEPBBKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
